(S)-(+)-Phencyphos hydrate chemical properties
(S)-(+)-Phencyphos hydrate chemical properties
The following technical guide details the chemical properties, mechanistic behavior, and application protocols for (S)-(+)-Phencyphos hydrate , a critical resolving agent in chiral chemistry.
Advanced Chiral Resolution & Physicochemical Profiling
Executive Summary & Chemical Identity
(S)-(+)-Phencyphos hydrate is a member of the cyclic phosphoric acid family, widely recognized for its efficacy in the optical resolution of racemic bases (amines) via diastereomeric salt formation. Unlike many resolving agents that rely solely on solubility differences, Phencyphos exhibits a unique pseudo-polymorphic behavior where its anhydrous form exists as a racemic compound (metastable), while its hydrated form crystallizes as a conglomerate (stable). This property allows for highly efficient separations, often referred to as "Dutch Resolution" when used in family mixtures.
Chemical Identification Table
| Property | Specification |
| Common Name | (S)-(+)-Phencyphos hydrate |
| IUPAC Name | (4S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide monohydrate |
| CAS Number | 100203-19-8 (Parent Anhydrous); Refer to specific CoA for hydrate batch |
| Molecular Formula | |
| Molecular Weight | 242.21 g/mol (Anhydrous) / 260.23 g/mol (Monohydrate) |
| Chirality | (S)-enantiomer; Dextrorotatory (+) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol; Sparingly soluble in Water; Insoluble in Hexane.[1][2][3][4] |
Physicochemical Properties & Stability
Polymorphism and Hydration State
The efficacy of (S)-(+)-Phencyphos is governed by its hydration state.
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Anhydrous Form: Crystallizes as a racemic compound (molecules of both enantiomers coexist in the same unit cell).
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Hydrate Form: Crystallizes as a conglomerate (mechanical mixture of pure enantiomeric crystals).
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Implication: In the presence of water (e.g., moist air or aqueous solvents), the thermodynamically stable hydrate forms. This allows for preferential crystallization techniques to be applied to the racemate if seeds of the pure enantiomer are present.
Thermal Profile
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Melting Point: The anhydrous form typically melts at 206–207 °C . The hydrate will exhibit a broad endotherm corresponding to dehydration (typically 80–100 °C) prior to the melting of the anhydrous lattice.
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Stability: Stable under ambient conditions. Hygroscopic; must be stored in tightly sealed containers to maintain stoichiometry.
Mechanism of Action: Diastereomeric Salt Resolution
(S)-(+)-Phencyphos acts as an acidic resolving agent. When reacted with a racemic amine (
- (Salt A)
- (Salt B)
These salts possess distinct lattice energies and solubilities. The "Dutch Resolution" methodology often employs a family of structurally related resolving agents (e.g., Phencyphos, Chlocyphos, Anicyphos) simultaneously. If one agent forms a highly crystalline salt with a specific enantiomer, it precipitates first, driving the equilibrium toward high optical purity.
Logical Pathway of Resolution
Figure 1: Logical workflow for chiral resolution using (S)-(+)-Phencyphos. The process relies on the solubility differential between the diastereomeric pairs.
Experimental Protocol: Resolution of a Racemic Amine
Objective: Isolate one enantiomer of a target racemic amine (e.g.,
Materials
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Racemic Amine (10 mmol)
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(S)-(+)-Phencyphos hydrate (10 mmol, 1.0 eq)
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Solvent: Ethanol (95%) or Methanol/Water mixture.
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Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, suction filtration setup.
Step-by-Step Methodology
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Dissolution:
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In a 100 mL round-bottom flask, dissolve 10 mmol of (S)-(+)-Phencyphos hydrate in 30 mL of boiling Ethanol (95%).
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Note: Ensure the solution is clear. If the hydrate is used, account for the water content in the solvent ratio.
-
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Salt Formation:
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Add 10 mmol of the racemic amine slowly to the hot solution.
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Maintain reflux for 15 minutes to ensure complete equilibration of the diastereomeric salts.
-
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Crystallization:
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Remove heat and allow the solution to cool slowly to room temperature over 2–4 hours.
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Critical Step: If no precipitate forms, scratch the glass or add a seed crystal of the desired salt if available.
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Let the suspension stand at 4 °C overnight to maximize yield.
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Isolation:
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Filter the white crystalline solid via vacuum filtration.
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Wash the cake with cold ethanol (2 x 5 mL).
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Solid Phase: Contains the less soluble diastereomeric salt (typically >90% de).
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Liquid Phase: Contains the more soluble salt enriched with the opposite enantiomer.
-
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Purification (Recrystallization):
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Dissolve the wet cake in the minimum amount of boiling methanol.
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Cool and filter again.[3] This "double-crystallization" typically boosts diastereomeric excess (de) to >99%.
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Recovery of Resolving Agent
To make the process economically viable, (S)-(+)-Phencyphos must be recovered.
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Suspend the purified salt in Water/CH₂Cl₂ (1:1 biphasic mixture).
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Add 2M NaOH until pH > 12. The amine will move to the organic layer; the Phencyphos will remain in the aqueous layer as the sodium salt.
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Separate the layers.[3]
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Organic Layer: Dry over MgSO₄ and evaporate to yield the Pure Chiral Amine .
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Aqueous Layer: Acidify with HCl until pH < 1. The (S)-(+)-Phencyphos will precipitate as the free acid. Filter, dry, and reuse.[3]
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Quality Control & Analytical Validation
Trust but verify. Every resolution must be validated using the following parameters:
| Parameter | Method | Acceptance Criteria |
| Optical Purity | Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) | > 99% ee (after recrystallization) |
| Chemical Purity | 1H-NMR (DMSO-d6) | Conforms to structure; no residual solvent |
| Water Content | Karl Fischer Titration | 6.5% - 7.5% w/w (Theoretical for monohydrate: ~6.9%) |
| Specific Rotation | Polarimetry ( | Check against CoA (typically positive for S-isomer) |
References
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Ten Hoeve, W., & Wynberg, H. (1985). "The design of resolving agents. Chiral cyclic phosphoric acids." Journal of Organic Chemistry, 50(23), 4508–4514. Link
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Leeman, M., et al. (2021).[3][5] "Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation." Crystals, 11(10), 1225. Link
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Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link
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Key Organics. (2023). "Safety Data Sheet: (R)-(-)-Phencyphos Hydrate." Key Organics SDS. Link(Note: Reference for enantiomer safety data).
